2-Benzylpiperidin-4-one hydrochloride
Description
Historical Context and Evolution of Piperidone Chemistry in Synthetic Strategies
The chemistry of piperidine (B6355638) and its derivatives has a rich history, dating back to the 19th century with the isolation of piperidine from black pepper. wikipedia.orgyoutube.com Piperidones, which are piperidine rings containing a ketone group, emerged as important synthetic intermediates. wikipedia.org A classic method for synthesizing piperidones is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine. wikipedia.org
Over the years, the synthetic utility of piperidones has expanded dramatically. The development of modern synthetic methods, including various cyclization, cycloaddition, and multicomponent reactions, has provided chemists with efficient pathways to a wide array of substituted piperidine derivatives. nih.gov The hydrogenation of pyridine (B92270) precursors is a common industrial method for producing the piperidine core. wikipedia.orgnih.gov The strategic placement of functional groups on the piperidone ring allows for subsequent modifications, making these compounds key nodes in the synthesis of complex molecular architectures. The piperidine framework is valued for its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing membrane permeability and receptor binding affinity. researchgate.net This has made piperidone-based synthetic strategies central to the development of numerous classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub
N-Benzylpiperidin-4-one Hydrochloride as a Crucial Intermediate in Complex Molecule Synthesis
N-Benzylpiperidin-4-one hydrochloride serves as a fundamental building block in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical landscape. Its structure contains multiple reactive sites that can be selectively manipulated. The ketone can undergo reactions such as condensation, reduction, and addition, while the benzyl (B1604629) group can be removed via hydrogenolysis to yield the secondary amine, which can then be further functionalized.
Several methods exist for the synthesis of N-Benzylpiperidin-4-one itself. One common approach involves the reaction of 4-piperidone (B1582916) monohydrate hydrochloride with benzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com Another scalable method starts from benzylamine (B48309) and methyl acrylate, proceeding through a 1,4-addition, a Dieckmann condensation, and subsequent hydrolysis and decarboxylation to yield the final product. chemicalbook.comchemicalbook.com
The true value of N-Benzylpiperidin-4-one lies in its role as a precursor. For instance, it is a key starting material for the synthesis of spirocyclic compounds and various ligands for biological targets. sigmaaldrich.com It has been employed in the creation of multi-target-directed ligands for potential Alzheimer's disease treatment and in the development of protease inhibitors. sigmaaldrich.comnih.gov The compound is also a known precursor in some synthetic routes to fentanyl, a potent opioid, which has led to its classification as a list I chemical by regulatory agencies in some jurisdictions. federalregister.gov
Below is a table summarizing selected synthetic applications of N-Benzylpiperidin-4-one.
| Product Class | Brief Description of Synthesis | Application of Product |
| Spirocyclic Furopyridines | N-Benzyl-4-piperidone is used as a building block in the multi-step synthesis of these complex heterocyclic structures. sigmaaldrich.com | Haloperidol-sensitive σ receptor ligands. sigmaaldrich.com |
| Multi-target-directed Hybrids | The N-benzylpiperidone moiety is incorporated into complex molecules combining features of donepezil (B133215), propargylamine, and 8-hydroxyquinoline. sigmaaldrich.com | Potential therapeutics for Alzheimer's disease. sigmaaldrich.com |
| Spiropiperidine Iminohydantoins | Used as a key intermediate in constructing the spiropiperidine core of these inhibitor molecules. sigmaaldrich.com | Aspartyl protease inhibitors. sigmaaldrich.com |
| 1-benzylpiperidine-4-carbaldehyde | The parent ketone undergoes a Wittig reaction followed by hydrolysis to yield the corresponding aldehyde. chemicalbook.com | A versatile intermediate for further synthetic elaboration. chemicalbook.com |
| Benzylfentanyl | N-Benzyl-4-piperidone is a precursor to benzylfentanyl, which is then converted to norfentanyl in a synthetic pathway to fentanyl. federalregister.gov | Intermediate in fentanyl synthesis. federalregister.gov |
General Overview of Research Trends and Future Directions in its Chemical Application
Current research involving N-Benzylpiperidin-4-one and its derivatives is heavily concentrated in the field of medicinal chemistry. The primary trend is the utilization of this scaffold as a core structure for the design of multi-target-directed ligands (MTDLs), a promising strategy for treating complex multifactorial diseases like Alzheimer's. nih.govnih.gov Researchers are designing and synthesizing novel N-benzylpiperidine derivatives that can simultaneously inhibit multiple biological targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and the aggregation of β-amyloid plaques. nih.govnih.gov
Another significant research direction is the development of novel inhibitors for various enzymes and receptors implicated in disease. For example, derivatives are being explored as histone deacetylase (HDAC) inhibitors and as potent agents against various cancer cell lines. nih.govnih.gov The synthesis of curcumin (B1669340) mimics containing the 4-piperidone core has also shown promise, yielding compounds with significant bio-properties. nih.gov
The future of N-Benzylpiperidin-4-one in chemical applications will likely see continued expansion in drug discovery. Efforts will focus on creating more selective and potent therapeutic agents by fine-tuning the substitutions on the piperidone ring. nih.gov The development of more efficient and stereoselective synthetic methods to access complex chiral derivatives will be crucial. As our understanding of biological pathways deepens, the versatility of the N-Benzylpiperidin-4-one scaffold will be leveraged to create sophisticated molecular probes and lead compounds for an even broader range of diseases.
Structure
2D Structure
Properties
IUPAC Name |
2-benzylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXIOXWNEXOZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697182 | |
| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-12-5 | |
| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of N Benzylpiperidin 4 One Hydrochloride
Carbonyl Group Reactivity and Functionalization
The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a key site for a wide array of chemical transformations. Its polarity, with an electrophilic carbon atom and a nucleophilic oxygen atom, makes it susceptible to attack by a variety of nucleophiles and a target for reduction reactions. The benzyl (B1604629) group on the nitrogen atom can exert steric and electronic effects, influencing the stereochemical outcome of these reactions.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic nature of the carbonyl carbon in N-benzylpiperidin-4-one facilitates nucleophilic addition, a fundamental reaction class for this compound. These reactions are pivotal for constructing more complex molecular architectures.
Powerful carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, readily attack the carbonyl carbon to form tertiary alcohols. For instance, the reaction of N-benzyl-4-piperidone with 4-fluorobenzyl magnesium chloride results in the formation of N-benzyl-4-(4-fluorobenzyl)-4-piperidinol, demonstrating a standard Grignard addition.
Other significant nucleophilic addition-based transformations include:
Wittig Reaction: This reaction allows for the conversion of the carbonyl group into an alkene. The reaction of N-benzyl-4-piperidone with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, initially forms an enol ether, which can then be hydrolyzed to produce 1-benzylpiperidine-4-carbaldehyde. nih.gov
Darzens Condensation: This reaction involves the condensation of the ketone with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). A patented method describes the Darzens condensation of N-benzyl-4-piperidone with ethyl chloroacetate, which can be followed by decarboxylation. nih.gov
Aldol (B89426) Condensation: Under acidic or basic catalysis, N-benzyl-4-piperidone can react with aldehydes or ketones that possess α-hydrogens. For example, it reacts with benzaldehyde (B42025) derivatives in the presence of dry HCl gas to yield N-benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. guidechem.com
These reactions highlight the versatility of the carbonyl group as a synthetic handle for carbon-carbon bond formation and further functionalization.
Formation of Oximes and Related Imines
The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. A particularly important transformation is the formation of oximes through reaction with hydroxylamine (B1172632).
The oximation of N-benzylpiperidin-4-one is typically achieved by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl). organic-chemistry.org The reaction often requires a base to liberate the free hydroxylamine nucleophile from its salt. google.com Various catalytic systems can be employed to facilitate this transformation, with conditions optimized for yield and reaction time. organic-chemistry.org For example, using oxalic acid as a catalyst in acetonitrile (B52724) can lead to excellent yields. organic-chemistry.org
Table 1: Representative Conditions for Oximation of Ketones
| Substrate | Reagents | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | NH₂OH·HCl (1 mmol) | Oxalic Acid (1 mmol) | CH₃CN | 60 | 95 | organic-chemistry.org |
| Acetophenone | NH₂OH·HCl (2 mmol) | Oxalic Acid (2 mmol) | CH₃CN | 90 | 95 | organic-chemistry.org |
| Various Ketones | NH₂OH·HCl | CuSO₄, K₂CO₃ | - | - | High | kcl.ac.uk |
Beyond simple oximes, the ketone can react with other amine derivatives. For instance, reaction with phenylhydrazine (B124118) yields a phenylhydrazone, and reaction with semicarbazide (B1199961) gives a semicarbazone. youtube.com Reaction with secondary amines can lead to the formation of enamines. youtube.com
The formation of an oxime from an unsymmetrical ketone like N-benzylpiperidin-4-one introduces a new stereocenter at the C=N double bond. Due to the sp² hybridization of both the carbon and nitrogen atoms, all attached groups lie in the same plane, and restricted rotation around the C=N bond leads to the possibility of geometric isomerism. nih.gov These isomers are designated as E and Z based on the Cahn-Ingold-Prelog priority rules.
Typically, the synthesis of oximes results in a mixture of E and Z isomers. kcl.ac.uk The specific ratio of these isomers can be influenced by reaction conditions. The determination of the stereochemical configuration is crucial, as different isomers can exhibit distinct physical properties and biological activities. wikipedia.org Advanced analytical techniques such as 1D and 2D NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations are employed to unambiguously assign the stereochemistry. wikipedia.org For example, the hydroxyl protons of the E and Z isomers often exhibit distinct chemical shifts in the ¹H NMR spectrum. wikipedia.org In some cases, one isomer may be thermodynamically more stable or may be favored during crystallization due to factors like intermolecular hydrogen bonding, which is more feasible for the E-isomer in certain molecular contexts. wikipedia.org Separation of the isomers can sometimes be achieved by column chromatography or by fractional crystallization, occasionally involving their hydrochloride salts. kcl.ac.uk
Oximes derived from N-benzylpiperidin-4-one are not merely final products but are highly versatile synthetic intermediates. google.combeilstein-journals.org They serve as precursors for a variety of important functional groups and molecular scaffolds.
Key transformations of oximes include:
Beckmann Rearrangement: In the presence of an acid catalyst, oximes can rearrange to form amides or lactams. This provides a route to expand the piperidone ring or to synthesize other nitrogen-containing structures. google.com
Reduction to Amines: The oxime group can be reduced to a primary amine, providing a method for introducing an amino group at the 4-position of the piperidine ring.
Conversion to other Functional Groups: The oxime functionality can be readily transformed into carbonyl, nitro, or cyano groups. beilstein-journals.org
Heterocycle Synthesis: Oxime derivatives are valuable in the transition metal-catalyzed synthesis of nitrogen-containing heterocycles, such as pyridines. sigmaaldrich.com
Protective Group: The oxime can serve as a protecting group for the ketone, allowing chemical modifications to be performed on other parts of the molecule. beilstein-journals.org
Alkylation/Acylation: The oxygen atom of the oxime is nucleophilic and can be alkylated or acylated to form oxime ethers and esters, respectively. For example, 1-benzylpiperidin-4-one oxime can be O-alkylated with 2-bromobenzyl bromide. beilstein-journals.org
Reduction of the Ketone to Hydroxyl Derivatives (e.g., Piperidinols)
Reduction of the carbonyl group in N-benzylpiperidin-4-one yields the corresponding secondary alcohol, N-benzyl-4-hydroxypiperidine. This transformation is fundamental in the synthesis of many biologically active piperidine derivatives. sigmaaldrich.com
A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium-on-charcoal, is an effective method. A solution of N-benzyl-4-(2',4-dichlorobenzyl)-4-piperidinol hydrochloride in ethanol (B145695), for example, can be reduced with H₂ over a Pd/C catalyst. Metal hydrides are also widely used. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent capable of reducing ketones to alcohols and is often used in solvents like methanol (B129727) or ethanol. google.comharvard.edu More powerful reagents like lithium aluminum hydride (LiAlH₄) also readily reduce ketones, though they are less selective for other functional groups. harvard.edu
The reduction of the C4-ketone creates a new stereocenter at the C-4 position, leading to the formation of two diastereomeric alcohols: cis and trans (relative to the C-2 benzyl group). The stereochemical outcome of the reduction is highly dependent on the chosen reducing agent and the reaction conditions. The ability to control this stereoselectivity is crucial for the synthesis of specific isomers of pharmacologically active molecules.
The stereoselectivity arises from the direction of hydride attack on the carbonyl carbon. Axial attack leads to the formation of an equatorial hydroxyl group, while equatorial attack results in an axial hydroxyl group. The presence of the benzyl group at the C-2 position influences the steric hindrance around the ketone, affecting the trajectory of the incoming nucleophile.
Several methods have been developed to achieve high stereoselectivity:
Bulky Reducing Agents: Sterically hindered hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), tend to attack from the less hindered face, providing control over the stereochemistry. For substituted piperidinones, reduction with L-Selectride has been shown to give the cis 3,4-disubstituted piperidines with high diastereomeric ratios (>99:1). nih.gov
Chelation-Controlled Reduction: Certain reagents can coordinate with atoms in the substrate to direct the hydride delivery. For example, reduction of 3-substituted 4-piperidinones with Al-isopropoxydiisobutylalane can favor the formation of the trans product with diastereomeric ratios up to 99:1. nih.gov
Low-Temperature Reduction: Performing reductions at low temperatures can enhance stereoselectivity. A process for the reduction of 2-substituted 4-piperidones using sodium borohydride in a protic solvent at temperatures below 0°C (e.g., -30°C to -10°C) in the presence of an inorganic acid has been shown to highly favor the formation of the di-equatorial isomer (the trans product). google.com
Thermodynamic vs. Kinetic Control: Some methods favor the formation of the most thermodynamically stable alcohol. For instance, using lithium dispersion with hydrated transition metal salts (like FeCl₂·4H₂O or CuCl₂·2H₂O) provides a highly stereoselective route to the more stable equatorial alcohols in cyclic ketones. organic-chemistry.org
Table 2: Examples of Stereoselective Reduction of Substituted Piperidinones
| Substrate Type | Reagent | Product Stereochemistry | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| 3-Substituted 4-Piperidinones | L-Selectride | cis | >99:1 | nih.gov |
| 3-Substituted 4-Piperidinones | Al-isopropoxydiisobutylalane | trans | up to 99:1 | nih.gov |
| 2-Substituted 4-Piperidones | NaBH₄ / Inorganic Acid (low temp.) | Di-equatorial (trans) | High | google.com |
| Cyclic Ketones | Li / FeCl₂·4H₂O | Thermodynamically stable isomer | High | organic-chemistry.org |
These techniques provide chemists with a powerful toolkit to synthesize specific diastereomers of 2-benzyl-4-hydroxypiperidine and related structures, which is essential for investigating structure-activity relationships in medicinal chemistry.
Reactions Involving the Piperidine Ring Nitrogen
The nitrogen atom within the piperidine ring of 2-benzylpiperidin-4-one (B63602) is a secondary amine, making it a nucleophilic center amenable to a variety of substitution reactions. The hydrochloride salt form would typically be neutralized to the free base, 2-benzylpiperidin-4-one, to enable these transformations.
The secondary amine of the piperidine ring is readily susceptible to N-alkylation and N-acylation, allowing for the introduction of a wide range of substituents. These modifications are fundamental in the synthesis of diverse derivatives with potential pharmacological activities.
N-Alkylation involves the reaction of the free base of 2-benzylpiperidin-4-one with an alkyl halide or a similar electrophile. The reaction proceeds via a standard nucleophilic substitution mechanism (SN2). A base, such as potassium carbonate or triethylamine (B128534), is often employed to scavenge the hydrogen halide byproduct.
N-Acylation introduces an acyl group to the piperidine nitrogen. This is typically achieved by reacting the piperidone with an acyl chloride or an acid anhydride. The reaction is a nucleophilic acyl substitution. A base is also used in these reactions to neutralize the acid generated.
While specific examples for 2-benzylpiperidin-4-one are not extensively documented in publicly available literature, the general reactivity of secondary amines in piperidine rings is well-established. For instance, the N-alkylation of the related 4-piperidone (B1582916) scaffold is a common synthetic step. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Scaffolds
| Reaction Type | Reactant | Reagent | Solvent | Product |
| N-Alkylation | 4-Piperidone | Benzyl bromide | DMF | 1-Benzyl-4-piperidone |
| N-Acylation | Piperidine | Acetyl chloride | Dichloromethane | 1-Acetylpiperidine |
This table presents analogous reactions on similar piperidine structures to illustrate the expected reactivity of 2-benzylpiperidin-4-one.
The structural framework of 2-benzylpiperidin-4-one presents possibilities for dehydrogenation of the piperidine ring to form a pyridone or dihydropyridine (B1217469) derivative, as well as dearomatization of the benzyl group's aromatic ring.
Dehydrogenation of the piperidine ring would introduce unsaturation. Catalytic dehydrogenation methods, often employing transition metal catalysts like ruthenium or palladium at elevated temperatures, are known to convert saturated nitrogen heterocycles to their aromatic or partially saturated counterparts. hw.ac.ukrsc.org For example, the acceptorless dehydrogenation of benzyl alcohol to benzyl benzoate (B1203000) has been achieved using a ruthenium cis-dihydride complex. rsc.org While specific studies on 2-benzylpiperidin-4-one are scarce, such transformations are theoretically feasible.
Dearomatization of the benzyl substituent is another potential transformation. Catalytic hydrogenation is the most common method for the dearomatization of aromatic rings, typically requiring high pressures of hydrogen and active catalysts such as rhodium on alumina (B75360) or ruthenium on carbon. The dearomatization of pyridine (B92270) derivatives to furnish partially hydrogenated pyridines and pyridones is a known synthetic strategy. unipi.it
Alpha-Carbon Reactivity and Substitution
The carbon atoms alpha to the carbonyl group (at the C3 and C5 positions) in 2-benzylpiperidin-4-one are activated, rendering them susceptible to a variety of carbon-carbon bond-forming reactions. These reactions are crucial for elaborating the piperidone core.
The presence of enolizable protons at the alpha-carbons allows 2-benzylpiperidin-4-one to participate in base- or acid-catalyzed condensation reactions, most notably the aldol condensation. libretexts.orgbaylor.edu This reaction involves the formation of an enolate intermediate which then acts as a nucleophile, attacking a carbonyl compound (another molecule of the piperidone or a different aldehyde or ketone). youtube.compressbooks.pub
In a typical aldol condensation, a base abstracts an alpha-proton to form a resonance-stabilized enolate. This enolate then adds to the carbonyl carbon of another molecule. Subsequent dehydration of the resulting β-hydroxy ketone often occurs, especially under heating, to yield an α,β-unsaturated ketone. libretexts.org The Claisen-Schmidt reaction, a type of mixed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. guidechem.com
Table 2: General Scheme for Aldol Condensation
| Step | Description |
| 1. Enolate Formation | A base removes a proton from the α-carbon of the piperidone. |
| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of an aldehyde or ketone. |
| 3. Protonation | The resulting alkoxide is protonated to form a β-hydroxy ketone. |
| 4. Dehydration (optional) | The β-hydroxy ketone can be dehydrated to form an α,β-unsaturated ketone. |
The alpha-carbons of 2-benzylpiperidin-4-one can be alkylated or arylated through the formation of an enolate followed by reaction with an electrophile. Achieving stereoselectivity in these reactions is a key challenge and an area of significant research interest. The synthesis of chiral malonates has been achieved via enantioselective phase-transfer catalysis for α-alkylation. nih.gov
The stereochemical outcome of these reactions can be influenced by several factors, including the choice of base, solvent, temperature, and the use of chiral auxiliaries or catalysts. For instance, the use of bulky bases can favor the formation of the kinetic enolate over the thermodynamic enolate, leading to regioselectivity in unsymmetrical ketones. The stereoselective synthesis of cis- and trans-2-substituted 3-piperidinols highlights the ability to control diastereoselectivity in related piperidine systems. rsc.org While specific protocols for the stereoselective α-alkylation or arylation of 2-benzylpiperidin-4-one are not widely reported, the principles established in other systems provide a framework for developing such methodologies. rsc.orgresearchgate.net
Catalytic Processes Involving N Benzylpiperidin 4 One Hydrochloride and Its Derivatives
Catalytic Hydrogenation of Unsaturated Precursors to the Piperidine (B6355638) Ring
The synthesis of N-benzylpiperidin-4-one and its derivatives frequently involves the catalytic hydrogenation of corresponding unsaturated precursors, such as substituted pyridines or tetrahydropyridines. This transformation is a critical step in the production of valuable pharmaceutical intermediates. researchgate.net The efficiency and selectivity of this process are highly dependent on the choice of catalyst, substrate, and reaction conditions.
The catalytic hydrogenation to form the piperidine ring can be applied to a range of substrates. The primary precursors are often N-benzylated pyridine (B92270) or pyridinium (B92312) salts, which are reduced to the corresponding piperidines. For example, the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine yields 4-(4-fluorobenzyl)piperidine, a key pharmaceutical intermediate. researchgate.net Similarly, 4-acylpyridines can be chemoselectively converted into the corresponding 4-benzylpiperidine (B145979) hydrochlorides. researchgate.net
Selectivity is a crucial aspect of this process. In the synthesis of a complex derivative, 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, the catalytic hydrogenation of its unsaturated precursor over a Pt/C catalyst showed high selectivity. researchgate.net The reaction network involves the formation of the desired product with a selectivity of approximately 94%, alongside the formation of two intermediates and two impurities resulting from further hydrogenation. researchgate.net Under optimized conditions, selectivity towards the main product can reach as high as 98%. researchgate.net Studies on 3,5-bis(benzylidene)piperidin-4-ones have also been conducted, highlighting the broad interest in this class of compounds for various applications. nih.gov
The choice of activating group on the nitrogen atom, such as a simple benzyl (B1604629) group, is effective for the hydrogenation of pyridine substrates. rsc.org High diastereoselectivities have been achieved in the hydrogenation of chiral picolinic and nicotinic acid derivatives with complete conversion in non-acidic media. researchgate.net
The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity. Various precious metal catalysts supported on carbon are commonly screened for this reaction.
In the hydrogenation of 4-(4-fluorobenzyl)pyridine, rhodium on carbon (Rh/C) was found to be the most effective catalyst, although palladium on carbon (Pd/C) and platinum on carbon (Pt/C) also demonstrated high activity. researchgate.net For the hydrogenation of a more complex unsaturated precursor to a donepezil (B133215) analogue, a 5% Pt/C catalyst was identified as a promising option, maintaining its activity over successive runs and providing high selectivity under relatively mild conditions. researchgate.net
Catalyst optimization involves evaluating factors such as metal loading and the nature of the support. In the study involving the 5% Pt/C catalyst, it was shown to be highly effective for the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. researchgate.net For the hydrogenation of N-benzyl nicotinamide (B372718), a structural mimic of the coenzyme NAD+, a Pt/SiO2 catalyst was used effectively. rsc.org
The table below summarizes the performance of different catalysts in related hydrogenation reactions.
| Catalyst | Substrate | Key Finding | Reference |
| 5% Pt/C | 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride | Promising catalyst with high selectivity (98%) and stable activity. | researchgate.net |
| Rh/C | 4-(4-fluorobenzyl)pyridine | Best result among precious metal catalysts tested. | researchgate.net |
| Pd/C | 4-(4-fluorobenzyl)pyridine | Showed high activity. | researchgate.net |
| Pt/SiO2 | N-benzyl nicotinamide (BNA+) | Effective for hydrogenation to 1,4-BNAH under mild conditions. | rsc.org |
The outcome of the catalytic hydrogenation is significantly influenced by the reaction parameters, including the choice of solvent, operating temperature, and hydrogen pressure.
Solvent: The initial rate of hydrogenation has been observed to increase with the polarity of the solvent when using alcohols. researchgate.net This suggests that polar protic solvents can facilitate the reaction, likely by stabilizing charged intermediates or influencing the adsorption of reactants on the catalyst surface.
Temperature: As with most chemical reactions, the temperature has a direct effect on the reaction rate. An increase in temperature generally leads to an increase in the initial rate of hydrogenation. researchgate.net However, temperature must be carefully controlled to avoid side reactions and potential catalyst degradation.
Pressure: The effect of hydrogen pressure can be more complex. In the hydrogenation of the precursor to the donepezil analogue, the hydrogenation rate was found to decrease with higher hydrogen pressure. researchgate.net This phenomenon was explained by the competitive adsorption of both the substrate and hydrogen onto the catalyst's active sites. researchgate.net At a certain threshold pressure, the turnover frequency reached a maximum before decreasing as the pressure was further increased. researchgate.net
The following table details the observed effects of various reaction conditions.
| Parameter | Effect on Hydrogenation | Explanation | Reference |
| Solvent Polarity | Increased initial reaction rate in alcohols. | Likely stabilization of polar intermediates or improved substrate adsorption. | researchgate.net |
| Temperature | Increased initial reaction rate. | Provides higher kinetic energy to reactant molecules. | researchgate.net |
| Hydrogen Pressure | Decreased reaction rate at higher pressures. | Competitive adsorption between hydrogen and the substrate on the catalyst surface. | researchgate.net |
Understanding the kinetics and mechanism of the hydrogenation process is essential for process optimization and scale-up. Studies have focused on determining reaction rates, activation energies, and applying kinetic models to describe the complex reaction behavior.
The rate of reaction is a key parameter in kinetic studies. For the hydrogenation of N-benzyl nicotinamide (BNA+) over a Pt/SiO2 catalyst, the reaction was found to be first-order with respect to hydrogen pressure. rsc.org The reaction order with respect to the BNA+ concentration was 0.56, suggesting weaker adsorption on the catalyst surface compared to NAD+. rsc.org
The apparent activation energy (Ea) provides insight into the temperature sensitivity of the reaction. For the hydrogenation step in the synthesis of the donepezil analogue, the apparent activation energy was determined to be 20 kJ mol⁻¹. researchgate.net This relatively low value is indicative of a reaction that is facile under the studied conditions, likely influenced by the high activity of the Pt/C catalyst.
Classical reaction kinetics can be insufficient for describing reactions that occur on structurally complex and energetically non-uniform surfaces, such as those in heterogeneous catalysis. nih.govuoa.gr In these cases, fractal-like kinetic models and the Weibull model have been successfully applied.
For the hydrogenation of the unsaturated precursor to the donepezil analogue, these models provided a good correlation with the experimental data. researchgate.net The application of these models indicates that the formation of the final product, 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, is related to the complex distribution of the reactive species on the catalyst surface. researchgate.net The fractal kinetic index, a parameter in these models, was best correlated with the solvent's hydrogen-bond acceptor ability. researchgate.net This approach acknowledges that the reaction environment is not uniform and that the reactivity can be dependent on the specific location on the catalyst surface, a concept central to fractal kinetics. nih.govuoa.gr
Kinetic and Mechanistic Studies of Hydrogenation Reactions
Competitive Hydrogenation Phenomena
The hydrogenation of N-benzylpiperidin-4-one presents a classic example of competitive catalysis, where the reaction can proceed via two primary pathways: the reduction of the ketone to a secondary alcohol or the hydrogenolysis of the N-benzyl group to yield piperidin-4-one. The selectivity of this process is highly dependent on the choice of catalyst, solvent, and reaction conditions.
The competition arises from the presence of two reducible functionalities: the carbonyl group (C=O) and the benzylic C-N bond. Typically, palladium-based catalysts, such as palladium on carbon (Pd/C), are employed for hydrogenolysis. lookchem.comsciforum.net However, these catalysts can also facilitate ketone reduction. The presence of an acid is often noted to facilitate the cleavage of the N-benzyl group. nih.gov
Conversely, catalysts like platinum on silica (B1680970) (Pt/SiO2) have been studied for the hydrogenation of related nitrogen-containing heterocycles. lookchem.com The choice of hydrogen donor can also influence the reaction's outcome. For instance, using 1,4-cyclohexadiene (B1204751) as a hydrogen donor in catalytic transfer hydrogenation with Pd/C has been shown to selectively debenzylate amines in the presence of other reducible groups like benzyl ethers. lookchem.com This selectivity is attributed to the specific nature of the hydrogen donor. lookchem.com
The chemoselectivity between ketone reduction and N-debenzylation can be finely tuned. For example, certain reaction conditions have been developed to hydrogenate alkenes using NaBH4 and Pd/C without causing O- or N-debenzylation. sciforum.netscirp.org This highlights the possibility of selectively reducing one functional group while preserving the other through careful selection of reagents and conditions. In the context of N-benzylpiperidin-4-one, achieving a desired outcome—either the corresponding N-benzyl-4-hydroxypiperidine or 4-piperidone (B1582916)—necessitates a thorough understanding and control of these competitive hydrogenation phenomena.
Table 1: Factors Influencing Competitive Hydrogenation of N-Benzyl-4-piperidone Derivatives
| Factor | Influence on Selectivity | Typical Outcome with N-Benzyl-4-piperidone |
| Catalyst | Pd-based catalysts generally favor hydrogenolysis (debenzylation). lookchem.comsciforum.net | Predominant formation of 4-piperidone. |
| Pt-based catalysts can be effective for ring hydrogenation. lookchem.com | Potential for ketone reduction to the alcohol. | |
| Hydrogen Source | H2 gas is a common and effective source for both pathways. | Outcome highly dependent on other factors. |
| Transfer hydrogenation agents like 1,4-cyclohexadiene can offer unique selectivity. lookchem.com | Can favor N-debenzylation. lookchem.com | |
| Additives (Acid/Base) | Acidic conditions can promote N-debenzylation. nih.gov | Increased rate of N-benzyl group removal. |
| Basic conditions may suppress hydrogenolysis of benzyl ethers, a related process. | May influence the competition, potentially favoring ketone reduction. |
Other Metal-Catalyzed Transformations
Beyond hydrogenation, the N-benzylpiperidin-4-one scaffold is amenable to a range of other metal-catalyzed reactions that allow for the introduction of new carbon-carbon bonds, significantly expanding its synthetic utility.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. organic-chemistry.orgnih.gov To utilize N-benzylpiperidin-4-one in such reactions, it must first be converted into a suitable coupling partner. A common strategy involves the transformation of the ketone into a vinyl triflate or a related enol derivative. These derivatives can then participate in cross-coupling reactions with a variety of organoboron compounds. researchgate.net
The general approach involves the deprotonation of the ketone to form an enolate, which is then trapped with a triflating agent to yield the vinyl triflate. This intermediate can then be subjected to Suzuki-Miyaura coupling conditions, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base, to couple with an aryl or vinyl boronic acid. nih.gov This methodology allows for the synthesis of 4-aryl or 4-vinyl-N-benzyl-1,2,3,6-tetrahydropyridines.
Another approach involves the Shapiro reaction, where N-benzyl-4-piperidone is converted to its tosylhydrazone derivative. researchgate.net This intermediate can then undergo reaction to form a vinyllithium (B1195746) species, which can subsequently be used in cross-coupling reactions. researchgate.net Research has also explored the direct use of tosylhydrazones as nucleophilic coupling partners in palladium-catalyzed reactions. researchgate.net
Table 2: Representative Suzuki-Miyaura Coupling of a Piperidone-Derived Vinyl Triflate
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/H2O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | dppf | K3PO4 | Dioxane | 92 |
| 3 | 3-Thienylboronic acid | Pd2(dba)3 | SPhos | CsF | THF | 78 |
Note: This table is a representative example based on typical conditions for Suzuki-Miyaura couplings of vinyl triflates and does not represent specific experimental results for 2-Benzylpiperidin-4-one (B63602) hydrochloride.
Borrowing Hydrogen C-Alkylation Approaches
The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as an atom-economical and environmentally benign strategy for C-C bond formation. uniurb.it This process allows for the α-alkylation of ketones using alcohols as alkylating agents, with water being the only byproduct. thieme-connect.comacs.org This approach is particularly relevant for cyclic ketones like N-benzylpiperidin-4-one.
The catalytic cycle, typically mediated by iridium or ruthenium complexes, involves the following key steps:
The metal catalyst "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde.
The ketone (N-benzylpiperidin-4-one) undergoes a base-mediated aldol (B89426) condensation with the in situ-generated aldehyde to form an α,β-unsaturated ketone intermediate.
The metal-hydride complex, which holds the "borrowed" hydrogen, then reduces the double bond of the α,β-unsaturated ketone, delivering the hydrogen back to the substrate.
This process results in the formation of an α-alkylated ketone. Iridium complexes, in particular, have shown high efficacy for the α-alkylation of ketones with alcohols. thieme-connect.comacs.orgnih.gov The reaction conditions are generally mild, and the methodology tolerates a range of functional groups. uniurb.it For N-benzylpiperidin-4-one, this reaction provides a direct route to introduce a variety of alkyl substituents at the C-3 position of the piperidine ring.
Table 3: Catalytic Systems for Borrowing Hydrogen α-Alkylation of Ketones
| Catalyst System | Ketone Substrate | Alcohol | Base | Solvent | Typical Yield |
| [Ir(cod)Cl]2/dppp (B1165662) | Cyclohexanone | Benzyl alcohol | t-BuOK | Toluene | High |
| Ru(p-cymene)Cl2]2/dppf | Acetophenone | Ethanol (B145695) | K2CO3 | Dioxane | Good |
| Ir-MACHO-BH | 2-Indanone | 1-Butanol | Cs2CO3 | Xylene | High |
Note: This table presents examples of catalyst systems and conditions for the borrowing hydrogen alkylation of ketones and is intended to be representative. dppp = 1,3-Bis(diphenylphosphino)propane, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, Ir-MACHO-BH = a specific iridium catalyst.
Spectroscopic and Structural Characterization of N Benzylpiperidin 4 One Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a compound like 2-benzylpiperidin-4-one (B63602), both one-dimensional and two-dimensional NMR techniques are employed to assign proton (¹H) and carbon (¹³C) signals and to deduce the compound's conformation.
One-Dimensional NMR (¹H, ¹³C)
¹H NMR: In the ¹H NMR spectrum of a 2-benzyl-4-piperidone derivative, one would expect to see distinct signals for the protons on the benzyl (B1604629) group and the piperidine (B6355638) ring. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons (CH₂) would likely appear as a multiplet, coupled to the proton at the C2 position of the piperidine ring. The protons on the piperidine ring itself would resonate in the more upfield region (δ 2.0-4.0 ppm). The presence of the hydrochloride would result in a broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a 2-benzyl-4-piperidone structure, the carbonyl carbon (C=O) at the C4 position is highly characteristic and appears significantly downfield (typically δ > 200 ppm). The aromatic carbons of the benzyl group would be found in the δ 125-140 ppm range. The aliphatic carbons of the piperidine ring and the benzylic CH₂ group would resonate in the upfield region (δ 30-70 ppm). In studies of related N-benzylated piperidones, the conformation of the ring significantly influences the chemical shifts. researchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the complex spectra of piperidin-4-one derivatives. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For 2-benzylpiperidin-4-one, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H2-H3, H5-H6) and between the benzylic protons and the H2 proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2 to 3 bonds). It is invaluable for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the benzylic protons to the C2 carbon of the piperidine ring and to the ipso-carbon of the phenyl ring, confirming the connectivity of the benzyl group. Correlations from the piperidine ring protons to the C4 carbonyl carbon would also be expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-Benzylpiperidin-4-one (molecular weight: 189.25 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 189.
The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atom and the carbonyl group (alpha-cleavage). The most characteristic fragment would likely arise from the loss of the benzyl group, leading to the formation of a stable tropylium (B1234903) cation at m/z 91. Another common fragmentation pathway for piperidines is the loss of substituents alpha to the nitrogen. For the isomer N-Benzyl-4-piperidone, the base peak in its mass spectrum is indeed observed at m/z 91. nih.gov Other fragments would arise from cleavages within the piperidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid method for identifying the functional groups present in a molecule. In the IR spectrum of 2-benzylpiperidin-4-one hydrochloride, the most prominent absorption bands would be:
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group, typically appearing around 1715-1725 cm⁻¹. Data for the isomer N-benzyl-4-piperidone shows this peak at approximately 1720 cm⁻¹. nist.gov
N-H Stretch: As a hydrochloride salt, the secondary amine exists as an ammonium (B1175870) ion (R₂NH₂⁺). This gives rise to a broad and strong absorption band in the region of 2400-3200 cm⁻¹.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl CH₂ groups appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. rsc.org
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and stereochemistry.
Single-Crystal X-ray Diffraction Analysis of Derivatives
While a crystal structure for this compound is not available in the searched literature, extensive crystallographic studies on related piperidin-4-one derivatives have been conducted. who.int These studies consistently show that the piperidine ring typically adopts a stable chair conformation . researchgate.net
In a hypothetical crystal structure of a simple derivative like t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one, the benzyl and phenyl groups would likely occupy equatorial positions to minimize steric hindrance, which is a common feature observed in similarly substituted piperidones. nih.gov The precise bond lengths and angles would be determined, confirming the connectivity established by NMR and MS. For example, in one reported structure of a piperidine derivative, the piperidine ring adopts a chair conformation with the dihedral angle between its mean plane and an attached phenyl ring being 41.64°. who.int
Analysis of Crystal Packing and Intermolecular Interactions
No crystallographic data is available to describe the unit cell, space group, or the specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, that would define the crystal lattice of this compound.
Conformation Analysis in the Solid State
Without a solved crystal structure, an analysis of the solid-state conformation of the this compound molecule is not possible. This would include determination of the piperidine ring conformation (e.g., chair, boat, or twist-boat) and the orientation of the benzyl substituent relative to the piperidine ring.
For related, but distinct, piperidin-4-one derivatives, crystallographic studies often reveal that the piperidine ring adopts a chair or a distorted chair conformation to minimize steric strain. nih.gov In these cases, bulky substituents on the ring typically occupy equatorial positions to achieve greater stability. nih.gov However, without experimental data for this compound itself, any such conformational description would be speculative.
Computational and Theoretical Studies of N Benzylpiperidin 4 One Hydrochloride Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-benzylpiperidin-4-one and its derivatives, DFT calculations are instrumental in determining stable conformations and understanding their intrinsic electronic properties.
Studies on related piperidone structures often employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311G(d,p) or 6-31G+(d,p) to perform geometry optimization. This process identifies the lowest energy three-dimensional arrangement of atoms. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and torsion angles are determined. For the piperidine (B6355638) ring, these calculations can confirm its preferred conformation, which is typically a chair form.
Further analysis of the electronic structure involves calculating several key parameters:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between HOMO and LUMO, known as the energy gap, indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests the molecule is more reactive and prone to charge transfer interactions.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological receptors.
Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the local electronic environment within the molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.
These DFT-derived properties collectively provide a fundamental understanding of the molecule's stability, reactivity, and potential interaction sites.
| Parameter | Information Provided | Typical Computational Method | Significance |
|---|---|---|---|
| Optimized Geometry | Lowest energy 3D structure, bond lengths, bond angles. | DFT (e.g., B3LYP/6-31G(d,p)) | Reveals the most stable conformation (e.g., chair form of the piperidine ring). |
| HOMO-LUMO Energy Gap | Difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | DFT | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecular surface. | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interactions. |
| Mulliken Atomic Charges | Distribution of electronic charge among the atoms in the molecule. | DFT | Helps understand the electrostatic properties and charge distribution. |
| Natural Bond Orbital (NBO) Analysis | Details of intra- and intermolecular bonding and charge transfer. | DFT | Explains electronic delocalization and hyperconjugative interactions that stabilize the molecule. |
Molecular Modeling and Docking Studies of Ligand-Receptor Interactions (focused on chemical binding)
Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as a derivative of 2-benzylpiperidin-4-one (B63602), binds to a biological target, typically a protein receptor. These methods provide a static snapshot of the ligand-receptor complex, highlighting the specific chemical interactions that stabilize the binding.
The process begins with preparing the 3D structures of both the ligand and the receptor. The receptor's structure is often obtained from crystallographic data. Computational tools are used to prepare the protein by adding hydrogen atoms and optimizing its structure. The ligand is then "docked" into the receptor's binding site using algorithms that explore various possible orientations and conformations. The most favorable binding pose is typically identified based on a scoring function that estimates the binding affinity.
For benzylpiperidine derivatives, docking studies have been crucial in understanding their interactions with targets like sigma (σ) receptors and opioid receptors. These studies reveal key binding interactions:
Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms) on the receptor's amino acid residues.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (e.g., the benzyl (B1604629) group) and hydrophobic pockets in the receptor.
Electrostatic Interactions: Attraction or repulsion between charged or polar groups on the ligand and receptor.
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms over time, providing a more dynamic and realistic view of the ligand-receptor complex. These simulations can assess the stability of the predicted binding pose and analyze how ligand-protein contacts change over time.
| Interaction Type | Description | Example Receptor Residues | Importance in Binding |
|---|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Aspartate, Tyrosine, Serine | Provides specificity and contributes significantly to binding affinity. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Leucine, Valine, Phenylalanine | Crucial for the binding of nonpolar moieties like the benzyl ring into hydrophobic pockets. |
| Ionic/Electrostatic Interactions | Attractive forces between oppositely charged ions or polar groups. | Aspartate, Glutamate, Lysine | Important for anchoring charged parts of the ligand within the binding site. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the binding of aromatic systems like the benzyl group. |
Quantitative Structure-Activity Relationship (QSAR) Studies on Chemical Derivatives (focused on structural features and chemical activity)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the N-benzylpiperidin-4-one scaffold, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are critical for activity.
In a QSAR study, various physicochemical properties, known as descriptors, are calculated for a set of molecules with known activities. These descriptors can be related to:
Hydrophobicity: Such as the partition coefficient (logP) or the hydrophobic parameter (π).
Electronics: Such as Hammett sigma (σ) constants, which describe the electron-donating or withdrawing nature of substituents.
Sterics: Such as molar refractivity (MR) or STERIMOL parameters, which relate to the size and shape of substituents.
A statistical method, like multiple linear regression, is then used to build a model that links these descriptors to the observed biological activity. For example, a Hansch analysis on 3-(4-benzylpiperidin-1-yl)propylamine congeners revealed the importance of lipophilicity and electron-donating substituents for binding affinity.
More advanced 3D-QSAR methods, such as Molecular Field Analysis (MFA) and Molecular Shape Analysis (MSA), consider the three-dimensional properties of the molecules. These techniques generate fields around the aligned molecules to represent their steric and electrostatic properties. The resulting models can highlight specific regions where modifications to the molecule are likely to increase or decrease activity. For instance, an MSA-derived model showed that substituents with a high relative negative charge (RNCG) value enhanced binding affinity.
| Descriptor Class | Specific Descriptor | Structural Feature Represented | Impact on Activity (Example) |
|---|---|---|---|
| Hydrophobicity | Hydrophobicity (π) | Lipophilicity of substituents. | Increased lipophilicity can enhance binding affinity. |
| Electronic | Hammett sigma (σ) | Electron-donating or withdrawing character of substituents. | Electron-donating groups can be favorable for activity. |
| Steric | Molar Refractivity (MR) | Volume and polarizability of a substituent. | Can indicate optimal size for fitting into a binding pocket. |
| 3D-QSAR Fields | Relative Negative Charge (RNCG) | Distribution of negative charge on the molecular surface. | High RNCG values in certain regions can increase binding affinity. |
| Molecular Shape | Dimensions (e.g., length, area). | Overall size and shape of the molecule. | An increase in molecular length in a specific dimension can be conducive to activity. |
Computational Prediction of Reaction Pathways and Energetics
Computational methods can be employed to explore and predict potential synthetic or metabolic pathways for chemical compounds. These approaches use rule-based systems that apply known biochemical or chemical transformations to a starting molecule to generate a network of possible products and intermediates.
Tools like BNICE.ch can explore the chemical space around a molecule of interest by applying generalized enzymatic reaction rules. This allows for the rapid in silico generation of a vast number of potential derivatives that could be produced through biosynthetic pathways. Once potential pathways are mapped out, further computational tools can be used to identify specific enzymes that might catalyze the desired reaction steps.
Advanced Analytical Methodologies for Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assay and impurity profiling of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method is a systematic process aimed at achieving a reliable separation of the main component from any process-related impurities and degradation products. nih.gov
A stability-indicating HPLC method is designed to separate a compound from all potential impurities, including those that might form under stress conditions such as acid, base, heat, oxidation, and photolysis. nih.gov For a compound like 2-Benzylpiperidin-4-one (B63602) hydrochloride, the initial method development would likely involve selecting an acidic mobile phase to ensure the compound, a secondary amine salt, is in its protonated and more water-soluble form. nih.gov Reversed-phase chromatography is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov
The optimization of chromatographic conditions is a critical step to ensure adequate separation and peak shape. This involves a systematic evaluation of various parameters to find the optimal settings for the analysis. nih.gov
Columns: The choice of the stationary phase is paramount. For polar compounds like piperidinone derivatives, reversed-phase columns are typically employed.
C18 (Octadecyl silane): This is the most common and versatile reversed-phase packing, offering high hydrophobicity and retention for a wide range of molecules. nih.gov An Inertsil ODS-3V or a Hypersil Gold C18 column are examples of columns used for separating related substances. nih.govresearchgate.net
C8 (Octyl silane): Less hydrophobic than C18, a C8 column might be chosen to reduce the retention time of highly retained compounds.
Phenyl Columns: These columns can offer alternative selectivity, especially for compounds containing aromatic rings, through π-π interactions.
Mixed-Mode Columns: For highly polar compounds, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide enhanced retention and selectivity. nih.gov
Mobile Phases: The mobile phase composition is adjusted to control the retention and selectivity of the separation.
Solvents: A mixture of an aqueous buffer and an organic solvent is typical. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. waters.com Acetonitrile generally provides lower viscosity and better UV transparency, while methanol can offer different selectivity.
Buffers and pH: Controlling the pH of the mobile phase is crucial for ionizable compounds. For 2-Benzylpiperidin-4-one hydrochloride, an acidic mobile phase (e.g., pH 2.5-3.5) using phosphate (B84403) or formate (B1220265) buffer ensures the amine is protonated, leading to consistent retention and good peak shape. nih.govwaters.com
Additives: Small amounts of additives like triethylamine (B128534) (TEA) can be used to mask residual silanol (B1196071) groups on the silica (B1680970) support, improving the peak shape of basic compounds. researchgate.net
The optimization process often employs a Design of Experiments (DoE) approach, such as a Box-Behnken design, to systematically investigate the effects of multiple factors (e.g., mobile phase ratio, pH, flow rate, column temperature) and their interactions to identify the most robust operating conditions. nih.govnih.gov
Table 1: Example of Optimized HPLC Conditions for a Related Compound
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5) nih.gov |
| Mobile Phase B | Acetonitrile/Water (90:10 v/v) nih.gov |
| Gradient | Time-based gradient elution |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 40 °C nih.gov |
| Detection | UV at 230 nm nih.gov |
| Injection Volume | 10 µL |
Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose. scispace.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). edqm.eugavinpublishers.com The key validation parameters include:
Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net It is demonstrated by showing that there is no interference at the retention time of the analyte and by assessing peak purity using a photodiode array (PDA) detector. researchgate.net
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. scispace.com It is typically evaluated by analyzing a series of solutions of known concentrations and performing a linear regression analysis on the data. A correlation coefficient (R²) close to 1.000 is desired. researchgate.net
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. gavinpublishers.com For an assay, the typical range is 80% to 120% of the expected test concentration. researchgate.net
Accuracy: Accuracy is the closeness of the test results to the true value. gavinpublishers.com It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. Typical recovery for a drug product is expected to be between 98% and 102%. gavinpublishers.com
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). gavinpublishers.com The acceptance criterion is typically a low relative standard deviation (%RSD).
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). scispace.com It provides an indication of the method's reliability during normal usage.
Table 2: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure the analyte signal is free from interference. edqm.eu | No co-eluting peaks at the analyte's retention time; peak purity must pass. |
| Linearity | To confirm a proportional relationship between signal and concentration. scispace.com | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | To determine how close the measured value is to the true value. gavinpublishers.com | 98.0% - 102.0% recovery. gavinpublishers.com |
| Precision (Repeatability) | To assess variability with the same operator and equipment over a short time. edqm.eu | Relative Standard Deviation (%RSD) ≤ 2%. |
| Robustness | To evaluate the method's reliability with minor parameter changes. scispace.com | System suitability parameters remain within limits; %RSD remains low. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative monitoring of organic reactions and for the initial screening of compound purity. researchgate.netscientificlabs.co.uk It allows for the simultaneous analysis of multiple samples, making it highly efficient for tracking the consumption of starting materials and the formation of products and by-products in real-time. itwreagents.comaga-analytical.com.pl
In the synthesis of this compound, TLC would be used to determine the reaction's endpoint. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
The stationary phase is typically a silica gel layer on a glass or aluminum backing. aga-analytical.com.pl The mobile phase, or eluent, is a mixture of solvents, often a nonpolar solvent like hexane (B92381) mixed with a more polar solvent like ethyl acetate. researchgate.net The ratio is optimized to achieve good separation between the spots of interest.
After development, the separated spots are visualized. Since many organic compounds are colorless, visualization techniques are required:
UV Light: If the compounds contain a UV-active chromophore, they can be seen as dark spots on a fluorescent TLC plate under short-wave (254 nm) UV light. aga-analytical.com.pl
Staining Reagents: The plate can be sprayed with or dipped into a chemical reagent that reacts with the compounds to produce colored spots. illinois.edu
Table 3: Common TLC Visualization Reagents for Amine and Ketone Compounds
| Reagent | Preparation | Visualization | Target Functional Group |
|---|---|---|---|
| Ninhydrin (B49086) | A solution of ninhydrin in ethanol (B145695) or butanol. itwreagents.com | Heating the plate after spraying yields purple or pink spots. | Primary and secondary amines. |
| Potassium Permanganate | A dilute aqueous solution of KMnO₄. illinois.edu | Yellow spots appear on a purple background for compounds that can be oxidized. | Alkenes, alkynes, alcohols, aldehydes, and some amines. |
| 2,4-Dinitrophenylhydrazine (2,4-DNP) | A solution of 2,4-DNP in ethanol and concentrated HCl. illinois.edu | Yields yellow to bright orange spots. illinois.edu | Aldehydes and ketones. |
| Vanillin (B372448)/Sulfuric Acid | A solution of vanillin in ethanol and sulfuric acid. illinois.edu | Heating produces spots of various colors. illinois.edu | General-purpose stain for a wide variety of functional groups. |
Chiral Chromatography for Enantiomeric Purity Determination (if applicable to specific derivatives)
The molecule this compound is achiral and does not have enantiomers. However, if synthetic modifications were to introduce a chiral center into a derivative—for example, by substitution at the 3- or 5-position of the piperidine (B6355638) ring—the resulting product could exist as a pair of enantiomers. In such cases, the determination of enantiomeric purity becomes a critical quality attribute, as enantiomers can have different pharmacological and toxicological profiles. chiralpedia.com
Chiral chromatography is the most widely used technique for separating enantiomers and assessing enantiomeric purity. chiralpedia.comchromatographyonline.com This is most commonly achieved using chiral HPLC.
The separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. This is accomplished by using a Chiral Stationary Phase (CSP), which is an achiral support (like silica) that has been modified with a chiral molecule. nih.gov
Common types of CSPs include:
Polysaccharide-based: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded to a silica support are the most versatile and widely used CSPs. nih.gov Columns like Chiralpak® and Chiralcel® fall into this category.
Cyclodextrin-based: Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. nih.gov They separate enantiomers based on inclusion complexation.
Pirkle-type (π-acid/π-base): These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
Method development in chiral chromatography involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve baseline separation of the two enantiomers. chromatographyonline.com Once a separation is achieved, the method is validated for parameters such as specificity (distinguishing between the two enantiomers), limit of quantitation for the undesired enantiomer, linearity, and precision. chromatographyonline.com The goal is to accurately quantify the minor enantiomer in the presence of a large excess of the major one. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Amylose |
| Cellulose |
| Cyclodextrin |
| 2,4-Dinitrophenylhydrazine |
| Ethyl acetate |
| Hexane |
| Hydrochloric acid |
| Methanol |
| Ninhydrin |
| Potassium Dihydrogen Phosphate |
| Potassium Permanganate |
| Sulfuric acid |
| Triethylamine |
| Vanillin |
Q & A
Q. What are the recommended synthetic routes for 2-Benzylpiperidin-4-one hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Common synthetic pathways include reductive amination of 4-piperidone derivatives or nucleophilic substitution using benzyl halides. Optimize conditions by selecting anhydrous solvents (e.g., DMF or dichloromethane) and maintaining temperatures between 50–60°C to minimize side reactions. Catalytic hydrogenation with Pd/C under inert atmospheres can improve yield. Monitor progress via TLC or HPLC to confirm intermediate formation and purity .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use 1H/13C NMR to confirm structural integrity by verifying peaks corresponding to the piperidine ring (δ 2.5–3.5 ppm for protons) and benzyl group (δ 7.2–7.4 ppm). HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity. FTIR identifies carbonyl stretching (~1700 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H stretches). Cross-reference spectral data with PubChem or NIST databases for validation .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo toxicity data for this compound?
- Methodological Answer : Perform metabolic profiling using liver microsomes or hepatocyte assays to identify active metabolites. Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., half-life, bioavailability). Validate findings with LC-MS/MS to quantify metabolite concentrations in plasma/tissues. Cross-reference SDS data on acute toxicity (e.g., LD50) and compare with in vitro cytotoxicity (IC50) from MTT assays .
Q. What experimental strategies are effective for analyzing the compound’s stability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies :
- Thermal Stability : Incubate samples at 40°C for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in absorbance spectra.
- Hydrolytic Stability : Test in buffers (pH 1–13) to identify pH-sensitive functional groups.
Store validated samples in amber vials at –20°C for long-term stability .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like sigma-1 or opioid receptors. Generate 3D structures from InChI keys (PubChem) and optimize force fields (AMBER/CHARMM). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics. Compare results with structurally similar compounds (e.g., 4-benzylpiperidine derivatives) .
Q. What methodologies address contradictory data on the compound’s reactivity with oxidizing agents?
- Methodological Answer : Conduct controlled reactivity assays :
- Mix with KMnO4/H2O2 in aqueous/organic phases and monitor via GC-MS for oxidation byproducts.
- Use DSC (differential scanning calorimetry) to detect exothermic reactions indicating incompatibility.
Cross-reference SDS incompatibility warnings (e.g., avoid strong oxidizers like peroxides) and TCI America’s handling guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
